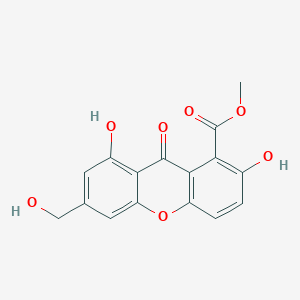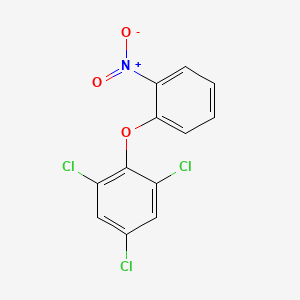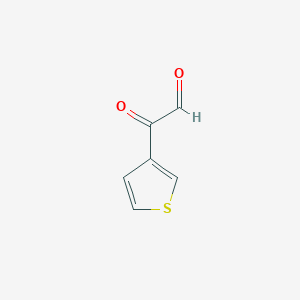
3-噻吩甲酰乙醛
概述
描述
Oxo(thiophen-3-yl)acetaldehyde is an organic compound that features a thiophene ring substituted with an oxo group and an aldehyde group. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their stability and unique electronic properties, making them valuable in various fields, including organic electronics and pharmaceuticals.
科学研究应用
Oxo(thiophen-3-yl)acetaldehyde has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Thiophene derivatives are often explored for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its stability and electronic properties make it suitable for use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxo(thiophen-3-yl)acetaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces an aldehyde group onto the thiophene ring. This reaction involves the use of a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to form the desired aldehyde.
Another approach involves the oxidation of thiophen-3-ylmethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This method provides a straightforward route to the aldehyde functionality.
Industrial Production Methods
Industrial production of oxo(thiophen-3-yl)acetaldehyde may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The choice of oxidizing agents and solvents can be optimized to minimize environmental impact and production costs.
化学反应分析
Types of Reactions
Oxo(thiophen-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid
Reduction: Thiophen-3-ylmethanol
Substitution: Halogenated or nitrated thiophene derivatives
作用机制
The mechanism of action of oxo(thiophen-3-yl)acetaldehyde depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it an excellent candidate for use in semiconductors. In pharmaceuticals, the thiophene ring can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Thiophene-3-carboxaldehyde: Similar structure but lacks the oxo group.
Thiophen-2-aldehyde: Aldehyde group positioned at the 2-position instead of the 3-position.
Thiophene-3-carboxylic acid: Carboxylic acid group instead of an aldehyde group.
Uniqueness
Oxo(thiophen-3-yl)acetaldehyde is unique due to the presence of both an oxo group and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in organic synthesis, material science, and pharmaceuticals.
属性
IUPAC Name |
2-oxo-2-thiophen-3-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-3-6(8)5-1-2-9-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVFHLJNAMPRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974279 | |
| Record name | Oxo(thiophen-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58759-08-3 | |
| Record name | NSC68905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxo(thiophen-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B1657850.png)
![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B1657852.png)
![2-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)-methylamino]benzoic acid](/img/structure/B1657853.png)
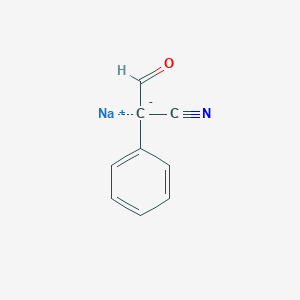
![N-[2-Chloro-4-(3,4-dimethylbenzamido)phenyl]furan-2-carboxamide](/img/structure/B1657858.png)
![(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B1657861.png)
![4-[(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1657862.png)
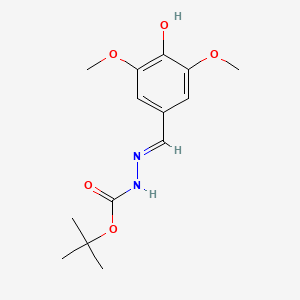
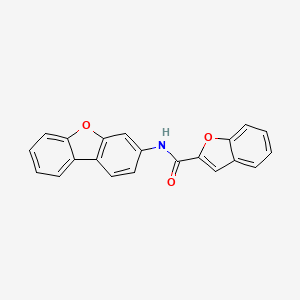
![2-[2-(2,6-Dichlorophenyl)sulfanylethyl]pyridine](/img/structure/B1657865.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B1657867.png)
![1-Methyl-3-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide](/img/structure/B1657868.png)
